Bicyclo[2.2.1]heptane-2-carbaldehyde

Medicinal Chemistry Scaffold Design Conformational Analysis

Select Bicyclo[2.2.1]heptane-2-carbaldehyde for its rigid norbornane core, which delivers a fixed aldehyde vector absent in flexible cyclohexanecarbaldehyde and lacks the reactive alkene of 5-norbornene-2-carboxaldehyde. Ideal for phenyl bioisosteres, chiral ligands, and sandalwood odorants. Order now for predictable 3D orientation and high-purity synthesis.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 19396-83-9
Cat. No. B074555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2-carbaldehyde
CAS19396-83-9
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C=O
InChIInChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
InChIKeyUAQYREPFSVCDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9): A Conformationally Locked Aldehyde Building Block for Rigid Scaffold Synthesis


Bicyclo[2.2.1]heptane-2-carbaldehyde (also known as norbornane-2-carboxaldehyde) is a saturated bicyclic aldehyde featuring a rigid norbornane core [1]. With the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol, this compound provides a structurally constrained, non-planar framework that imposes a fixed orientation of the aldehyde group, a property distinct from flexible monocyclic aldehydes . Its calculated LogP of approximately 1.7–1.8 [1] and storage requirement under inert atmosphere at -20°C inform handling and application decisions. The compound is a staple in medicinal chemistry and fragrance synthesis as a building block that introduces a sterically defined bicyclic motif into larger molecular architectures .

Why Cyclohexanecarbaldehyde or 5-Norbornene-2-carboxaldehyde Cannot Replace Bicyclo[2.2.1]heptane-2-carbaldehyde in Rigid Scaffold Applications


Substituting Bicyclo[2.2.1]heptane-2-carbaldehyde with a superficially similar aldehyde like cyclohexanecarbaldehyde or the unsaturated 5-norbornene-2-carboxaldehyde introduces critical changes in molecular geometry and reactivity that are not interchangeable. The target compound's rigid, conformationally locked norbornane core eliminates the conformational flexibility inherent to cyclohexanecarbaldehyde, thereby providing predictable 3D orientation and reducing entropic penalties during target binding or crystallization . In contrast, 5-norbornene-2-carboxaldehyde contains a reactive alkene that can undergo undesired side reactions such as polymerization or oxidation, making it unsuitable for applications requiring a saturated, chemically stable scaffold . These distinctions are quantifiable in physical properties such as boiling point and density, and they directly impact the outcome of synthetic sequences and the physicochemical properties of the final products [1].

Quantitative Differentiation Guide: Bicyclo[2.2.1]heptane-2-carbaldehyde vs. Analogs and Alternatives


Conformational Rigidity and Predictable 3D Vector Orientation Versus Cyclohexanecarbaldehyde

Bicyclo[2.2.1]heptane-2-carbaldehyde is distinguished from the flexible monocyclic analog cyclohexanecarbaldehyde by its rigid, conformationally locked norbornane core. This rigidity imposes a fixed exo/endo orientation of the aldehyde group, eliminating the rapid chair-flip dynamics seen in cyclohexanecarbaldehyde . The norbornane framework has a strain energy of approximately 60–70 kJ/mol, which locks the ring into a single conformation and pre-organizes the aldehyde vector for predictable binding or packing interactions [1]. This contrasts sharply with cyclohexanecarbaldehyde, which exists as a mixture of rapidly interconverting conformers at room temperature.

Medicinal Chemistry Scaffold Design Conformational Analysis

Higher Boiling Point and Density Indicating Stronger Intermolecular Forces Versus Cyclohexanecarbaldehyde

Direct comparison of physical property data reveals that Bicyclo[2.2.1]heptane-2-carbaldehyde exhibits a significantly higher boiling point (182.5 °C at 760 mmHg) and density (1.11 g/cm³) than its monocyclic counterpart cyclohexanecarbaldehyde (boiling point ~161–163 °C; density ~0.926 g/cm³) [1][2]. This difference, amounting to a boiling point elevation of approximately 20 °C and a density increase of ~0.18 g/cm³, reflects the enhanced intermolecular interactions and more compact molecular packing imparted by the rigid bicyclic framework.

Physical Organic Chemistry Thermodynamics Process Development

Higher XLogP3 (Lipophilicity) Imparting Improved Membrane Permeability Potential Versus Cyclohexanecarbaldehyde

Computational property predictions from PubChem indicate that Bicyclo[2.2.1]heptane-2-carbaldehyde has an XLogP3 value of 1.7 [1], which is marginally higher than the typical XLogP3 of cyclohexanecarbaldehyde (predicted ~1.6, experimentally observed LogP ~1.76 ). While the difference is small, the rigid bicyclic scaffold is known to favorably occupy lipophilic protein binding pockets and enhance membrane permeability relative to more flexible, entropy-penalized analogs [1].

Medicinal Chemistry ADME Drug Design

Optimal Use Cases for Bicyclo[2.2.1]heptane-2-carbaldehyde Based on Quantifiable Differentiation


Synthesis of Conformationally Constrained Bioisosteres in Drug Discovery

Bicyclo[2.2.1]heptane-2-carbaldehyde is ideally suited for constructing rigid phenyl ring or cyclohexyl bioisosteres. Its conformationally locked norbornane core provides a fixed 3D vector for the aldehyde group, enabling the precise placement of substituents in the design of receptor ligands and enzyme inhibitors . The predictable geometry facilitates structure-based drug design and reduces the synthetic uncertainty associated with flexible scaffolds.

Preparation of Rigid Ligands for Asymmetric Catalysis

The rigid, non-planar structure of Bicyclo[2.2.1]heptane-2-carbaldehyde makes it a valuable precursor for chiral ligands and organocatalysts . The norbornane framework is widely employed to create a sterically defined chiral environment that enhances enantioselectivity in metal-catalyzed transformations [1]. This is in contrast to more flexible ligands derived from cyclohexanecarbaldehyde, which may adopt multiple conformations and reduce catalytic selectivity.

Development of Novel Fragrance and Flavor Compounds

Bicyclo[2.2.1]heptane-2-carbaldehyde and its derivatives are established intermediates in the synthesis of sandalwood odorants and other fragrance molecules . The rigid bicyclic scaffold imparts unique olfactory properties that are difficult to replicate with monocyclic aldehydes. Its use in Diels-Alder and aldol condensation sequences allows the systematic construction of complex terpenoid frameworks with well-defined stereochemistry [1].

Synthesis of Polycyclic Building Blocks for Materials Science

The compound serves as a versatile starting material for the synthesis of functionalized norbornane derivatives used in polymer chemistry and materials science . Its higher boiling point and density compared to cyclohexanecarbaldehyde [1] simplify purification by distillation and enable its use in high-temperature polycondensation or cross-coupling reactions where more volatile aldehydes would be impractical.

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